2,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the furan-3-carboxylic acid derivative, followed by the introduction of the cyclohexyl group and the pyrazin-2-yloxy moiety. Common reagents used in these steps include coupling agents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the specific substituents being introduced or replaced.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-3-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran-3-carboxamide: Lacks the cyclohexyl and pyrazin-2-yloxy groups.
N-cyclohexylfuran-3-carboxamide: Lacks the dimethyl and pyrazin-2-yloxy groups.
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-3-carboxamide: Lacks the dimethyl groups.
Uniqueness
The presence of both the cyclohexyl and pyrazin-2-yloxy groups in 2,5-dimethyl-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)furan-3-carboxamide may confer unique properties, such as enhanced binding affinity to biological targets or improved pharmacokinetic profiles, compared to similar compounds.
Properties
IUPAC Name |
2,5-dimethyl-N-(4-pyrazin-2-yloxycyclohexyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-11-9-15(12(2)22-11)17(21)20-13-3-5-14(6-4-13)23-16-10-18-7-8-19-16/h7-10,13-14H,3-6H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKHUAPTGNGDCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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